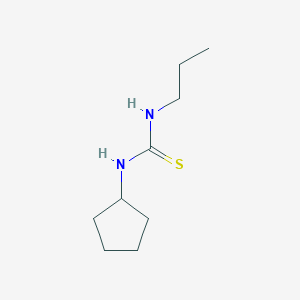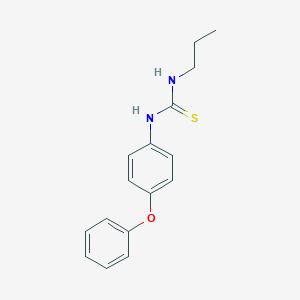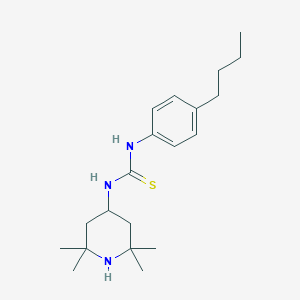
N-(4-butylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea (also known as "UVA-1") is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a type of ultraviolet (UV) absorber that is commonly used in sunscreens, and has also been investigated for its potential use in the treatment of certain medical conditions.
Wirkmechanismus
UVA-1 works by absorbing UV radiation and converting it into heat, which helps to protect the skin and other materials from damage caused by UV radiation. UVA-1 is also believed to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
UVA-1 has been shown to have a number of biochemical and physiological effects. In particular, UVA-1 has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
UVA-1 has a number of advantages and limitations when used in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be difficult to work with due to its low solubility in certain solvents.
Zukünftige Richtungen
There are a number of future directions for research on UVA-1. One potential area of research is the development of new applications for UVA-1 in medicine and materials science. Another potential area of research is the investigation of the mechanisms underlying the anti-inflammatory and immunomodulatory effects of UVA-1, which could lead to the development of new treatments for inflammatory and autoimmune diseases. Additionally, further research is needed to fully understand the environmental impact of UVA-1 and its potential use in the remediation of contaminated water and soil.
Synthesemethoden
The synthesis of UVA-1 involves the reaction of 4-butylaniline with thiourea and 2,2,6,6-tetramethylpiperidine. This reaction results in the formation of UVA-1, which is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
UVA-1 has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, UVA-1 has been investigated for its potential use in the treatment of certain medical conditions, such as psoriasis and eczema. In materials science, UVA-1 has been used as a UV absorber in plastics, coatings, and other materials. In environmental science, UVA-1 has been investigated for its potential use in the remediation of contaminated water and soil.
Eigenschaften
Produktname |
N-(4-butylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea |
|---|---|
Molekularformel |
C20H33N3S |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C20H33N3S/c1-6-7-8-15-9-11-16(12-10-15)21-18(24)22-17-13-19(2,3)23-20(4,5)14-17/h9-12,17,23H,6-8,13-14H2,1-5H3,(H2,21,22,24) |
InChI-Schlüssel |
LTCJCFBTRNCBQH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
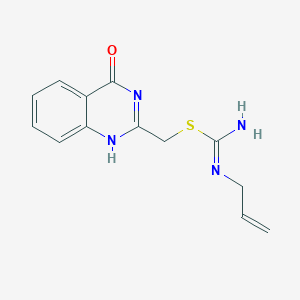
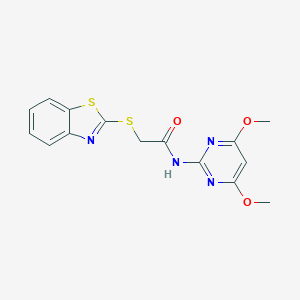
![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
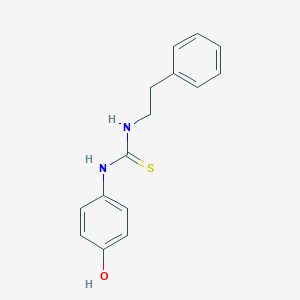
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)
